molecular formula C9H14S B055617 2-Butyl-5-methylthiophene CAS No. 111510-96-4

2-Butyl-5-methylthiophene

Cat. No.: B055617
CAS No.: 111510-96-4
M. Wt: 154.27 g/mol
InChI Key: GVCKDFUWZSZTLQ-UHFFFAOYSA-N
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Description

2-Butyl-5-methylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-methylthiophene can be achieved through several methods. One common approach involves the alkylation of 5-methylthiophene with butyl halides under basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the butyl group onto the thiophene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-methylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring into dihydrothiophene derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Butyl-5-methylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-5-methylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities, interacting with cellular receptors, and influencing signal transduction pathways. The specific mechanisms depend on the context of its application, such as its role as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butylthiophene
  • 2-Octylthiophene
  • 5-Methylthiophene

Uniqueness

2-Butyl-5-methylthiophene is unique due to the presence of both butyl and methyl groups on the thiophene ring, which imparts distinct chemical and physical properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and chemical processes.

Properties

IUPAC Name

2-butyl-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14S/c1-3-4-5-9-7-6-8(2)10-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCKDFUWZSZTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335978
Record name 2-butyl-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111510-96-4
Record name 2-butyl-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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